molecular formula C₂₁H₂₇IN₂O₂ B042346 Quinidine methiodide CAS No. 42982-87-6

Quinidine methiodide

Cat. No. B042346
CAS RN: 42982-87-6
M. Wt: 466.4 g/mol
InChI Key: AJQSDVGBERUTGX-WJPDFMMVSA-M
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Description

Synthesis Analysis

Quinidine methiodide's synthesis can be achieved through several chemical pathways, including the catalytic, asymmetric synthesis techniques used to produce quinine and quinidine. These processes involve setting crucial stereocenters and differentiating between diastereomeric products with high selectivity (Raheem, Goodman, & Jacobsen, 2004).

Molecular Structure Analysis

The molecular structure of quinidine has been elucidated through crystal and molecular structure studies, providing detailed insights into its crystallization, molecular formula, and intermolecular hydrogen bonding. Such studies lay the groundwork for understanding quinidine methiodide's structure by extension (Doherty, Benson, Maienthal, & Stewart, 1978).

Chemical Reactions and Properties

Quinidine undergoes various chemical reactions, including oxidation by human liver cytochrome P-450 to produce hydroxy and N-oxide products. These reactions are crucial for understanding quinidine methiodide's reactivity and interactions within biological systems (Guengerich, Müller-Enoch, & Blair, 1986).

Physical Properties Analysis

The physical properties of quinidine, such as its crystallization behavior, density, and molecular weight, are foundational for comprehending the properties of quinidine methiodide. These characteristics are determined through methods like X-ray diffraction and density measurements (Doherty, Benson, Maienthal, & Stewart, 1978).

Chemical Properties Analysis

Quinidine's chemical properties, including its ability to form salts and esters, provide insights into quinidine methiodide's behavior. For example, studies on quinidine salts with various acids demonstrate the compound's versatility in forming stable chemical derivatives, which is relevant for understanding quinidine methiodide's chemical properties (Carter, McPhail, & Sim, 1967).

Scientific Research Applications

  • Blocking Sodium and Potassium Conductances

    Quinidine methiodide blocks sodium and potassium conductances in squid axons, similar to local anesthetics. This effect leads to a decrease in the action potential and prolongs the terminal falling phase of the action potential (Yeh & Narahashi, 1976).

  • Influence on Cardiac Myocytes

    It affects action potential configuration in isolated canine ventricular myocytes by reducing action potential duration and altering both inward and outward currents (Salata & Wasserstrom, 1988).

  • Prevention of Ventricular Arrhythmias

    Quinidine is effective in preventing ventricular arrhythmias and terminating arrhythmic storms in patients with Brugada syndrome, idiopathic ventricular fibrillation, and early repolarization syndrome (Božić et al., 2018).

  • Coronary Occlusion

    Its potential as a prophylactic agent in clinical coronary occlusion is suggested, as it does not significantly reduce the incidence of ventricular fibrillation induced by coronary ligation in dogs (Leadt & Allen, 1950).

  • Blocking Shab K+ Channels

    Quinidine blocks Shab K+ channels, causing irreversible collapse of the K+ conductance in an external medium lacking K+, similar to the collapse of Shaker K+ channels (Gómez-Lagunas, 2010).

  • Impact on Cardiac Excitability

    Quinidine can increase or decrease cardiac excitability depending on the balance between altered passive properties and the depressed sodium system, which explains its antiarrhythmic actions and potential arrhythmogenic potential (Arnsdorf & Sawicki, 1987).

  • Gender Differences in Effects

    Women are more likely to experience QT prolongation and TdP side effects from Quinidine, and are also more likely to discontinue the drug due to these side effects (Higgins, Waks, & Josephson, 2015).

  • Reversal of Hemodynamic Alterations

    Angiotensin, combined with disodium calcium versenate, effectively reverses the hemodynamic alterations caused by quinidine toxicity in dogs (Luchi, Helwig, & Conn, 1963).

  • Late Sodium Current Role

    The late sodium current plays a key role in modulating quinidine's proarrhythmic and antiarrhythmic effects in female rabbit hearts and cardiomyocytes (Wu et al., 2008).

  • Mortality Risk in Sinus Rhythm Maintenance

    While quinidine treatment effectively maintains sinus rhythm after cardioversion, it is associated with increased total mortality (Coplen et al., 1990).

  • Global Accessibility Issues

    The lack of accessibility of quinidine, a life-saving medication for Brugada syndrome, is a serious global medical hazard, potentially leading to serious arrhythmic events and fatalities (Viskin et al., 2013).

Safety And Hazards

Quinidine may cause serious side effects. It may increase the risk of death, especially if you have heart problems affecting the tissues or valves of your heart . It may cause allergic skin reactions . It is harmful if swallowed .

Future Directions

Quinidine has been used in the treatment of Brugada syndrome, short QT syndrome, and idiopathic ventricular fibrillation . It has also been used in the treatment of KCNT1-related epilepsy . The recent advances in precision medicine treatment for KCNT1-related epilepsy have been reviewed .

properties

IUPAC Name

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14-,15-,20+,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQSDVGBERUTGX-WJPDFMMVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CC[C@@H](C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)[C@H](C2)C=C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinidine methiodide

CAS RN

42982-87-6
Record name Quinidine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042982876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42982-87-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIDINE METHIODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RL12FXJ1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JZ Yeh, T Narahashi - Journal of Pharmacology and Experimental …, 1976 - ASPET
… Quinidine methiodide exhibits the effect similar to that of quinidine HCl only when applied internally. The dissociation constants of quinidine in suppressing the sodium conducting …
Number of citations: 54 jpet.aspetjournals.org
DF MARSH, MH Pelletier - Journal of Pharmacology and Experimental …, 1948 - Citeseer
Rosenstein(1), applying the premise of Brown and Fraser(2) that onium ions have curariform activity, discovered the lissive action of cinchonine methochloride and quinine methiodide. …
Number of citations: 9 citeseerx.ist.psu.edu
K Hermann, H Wynberg - The Journal of Organic Chemistry, 1979 - ACS Publications
2238 J. Org. Chem., Vol. 44, No. 13, 1979 Hermann and Wynberg to the flask, and the assembly was immersed in an oil bath heated to 100 C. Theslurry was stirred at 100 C for 48 h …
Number of citations: 205 pubs.acs.org
M Heidelberger, WA Jacobs - Journal of the American Chemical …, 1922 - ACS Publications
1092 MICHAEL HEIDBLBERGER AND WALTER A. JACOBS corresponding to dihydrocupreine and dihydrocupreidine. 4 Also in the quinicine series there are described the salts of two …
Number of citations: 1 pubs.acs.org
SV Revenko, BI Khodorov, LM Shapovalova - Neurophysiology, 1982 - Springer
… In experiments on squid giant axons perfused from within [18], besides tertiary Q its quaternary permanently charged derivative, quinidine methiodide (Q~), was used. Q4 was practically …
Number of citations: 2 link.springer.com
RT Major, J Finkelstein - Journal of the American Chemical …, 1941 - ACS Publications
… prepared from quinidine methiodide according to the method of Jacobs and Heidelberger.7 It was recrystallized several times from alcohol-ether mixture and dried at 115; m. p. …
Number of citations: 18 pubs.acs.org
WA Jacobs, M Heidelberger - Journal of the American Chemical …, 1919 - ACS Publications
… of quinidine methiodide were converted into themethochloride as usual, salting out the product cautiously with sodium chloride solution. Treated in absolute alcoholic solution …
Number of citations: 22 pubs.acs.org
WA JACOBS… - Studies from the …, 1922 - Rockefeller University
Number of citations: 0

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